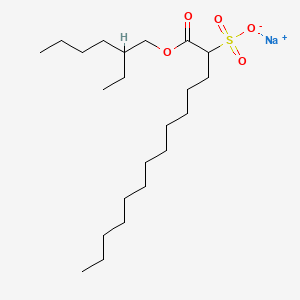
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt is a chemical compound known for its surfactant properties. It is commonly used in various industrial applications, particularly in detergents and cleaning agents. This compound is derived from tetradecanoic acid, which is a saturated fatty acid, and it is modified to enhance its solubility and effectiveness in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt typically involves the sulfonation of tetradecanoic acid followed by esterification with 2-ethylhexanol. The sulfonation process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions usually involve controlled temperatures and the presence of a catalyst to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The sulfonation and esterification processes are optimized for large-scale production, ensuring that the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various esters and acids depending on the nucleophile used.
科学的研究の応用
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Widely used in the formulation of detergents, cleaning agents, and emulsifiers.
作用機序
The primary mechanism of action of tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt is its ability to reduce surface tension in aqueous solutions. This property allows it to act as an effective surfactant, facilitating the emulsification of oils and the solubilization of hydrophobic compounds. The molecular targets include lipid bilayers in cell membranes, where it can disrupt the membrane structure and enhance the permeability of the cell.
類似化合物との比較
Similar Compounds
- Hexadecanoic acid, 2-sulfo-, 1-methylester, sodium salt
- Dodecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt
- Octadecanoic acid, 2-sulfo-, 1-methylester, sodium salt
Uniqueness
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt is unique due to its specific chain length and the presence of the 2-ethylhexyl ester group, which enhances its surfactant properties compared to other similar compounds. This unique structure allows it to be more effective in reducing surface tension and solubilizing hydrophobic substances, making it a preferred choice in various industrial and research applications.
特性
| 70788-31-7 | |
分子式 |
C22H43NaO5S |
分子量 |
442.6 g/mol |
IUPAC名 |
sodium;1-(2-ethylhexoxy)-1-oxotetradecane-2-sulfonate |
InChI |
InChI=1S/C22H44O5S.Na/c1-4-7-9-10-11-12-13-14-15-16-18-21(28(24,25)26)22(23)27-19-20(6-3)17-8-5-2;/h20-21H,4-19H2,1-3H3,(H,24,25,26);/q;+1/p-1 |
InChIキー |
PEOUFBFCJXNQQY-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



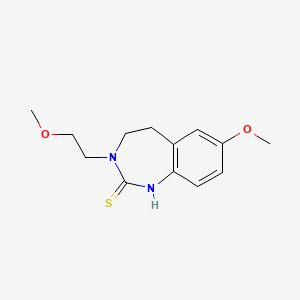

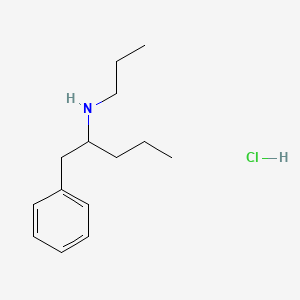
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)
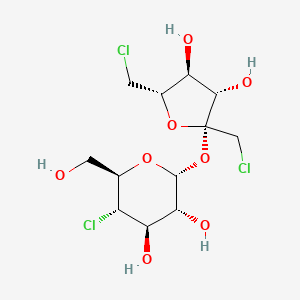
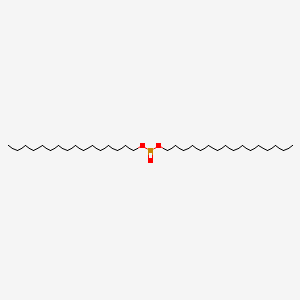
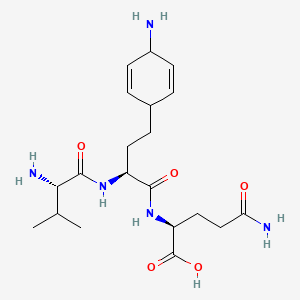
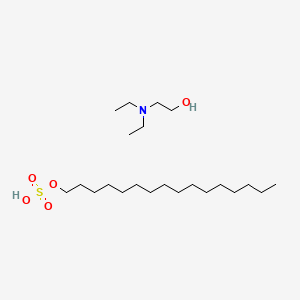

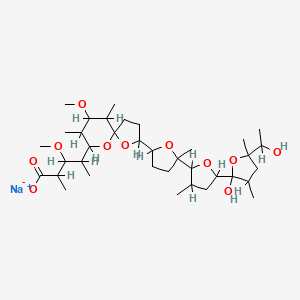
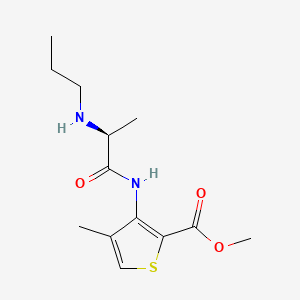

![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
